3-Acetyldeoxynivalenol
Overview
Description
3-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by various Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in contaminated cereals and cereal products. This compound is of significant concern due to its potential health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyldeoxynivalenol is synthesized through the acetylation of deoxynivalenol. The process involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on cereal substrates, and the mycotoxin is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can convert it back to deoxynivalenol.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of more toxic derivatives.
Reduction: Conversion back to deoxynivalenol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Acetyldeoxynivalenol has several scientific research applications:
Mechanism of Action
3-Acetyldeoxynivalenol exerts its effects by binding to ribosomes and inhibiting protein synthesis. This leads to the activation of stress response pathways, including the production of reactive oxygen species and induction of lipid peroxidation. The compound’s toxicity is primarily due to its ability to disrupt cellular processes and induce oxidative stress .
Comparison with Similar Compounds
Deoxynivalenol (DON):
15-Acetyl Deoxynivalenol: Another acetylated derivative with similar toxicological properties.
Deoxynivalenol-3-glucoside: A modified form of deoxynivalenol with a glucose moiety attached
Uniqueness: 3-Acetyldeoxynivalenol is unique due to its specific acetylation at the C-3 position, which influences its chemical reactivity and biological activity. This acetylation can affect its detection and quantification in analytical methods, making it a critical compound in mycotoxin research .
Properties
IUPAC Name |
(1S,2S,3R,7S,9S,10S)-10-acetyl-3-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(9(2)19)14(23-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11+,13+,14+,15+,16+,17?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUQQXMFSXXNZ-JXQCICIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)C(=O)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@]([C@H](C1=O)O)([C@@]3(C[C@@H]([C@@H](C34CO4)O2)C(=O)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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